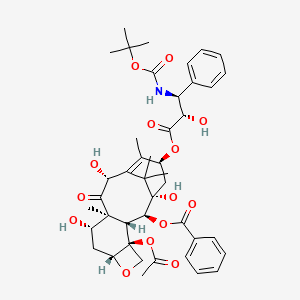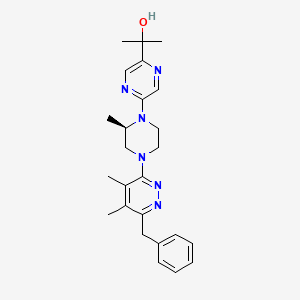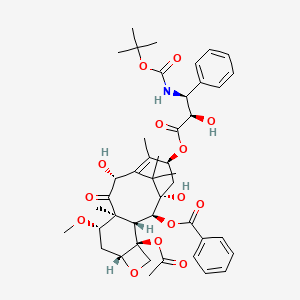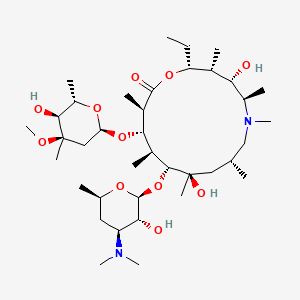
Azithromycin B
Overview
Description
Azithromycin B is a macrolide antibiotic that belongs to the azalide subclass. It is derived from erythromycin and is known for its broad-spectrum antibacterial activity. This compound is used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. It is characterized by its 15-membered ring structure, which includes a methyl-substituted nitrogen atom, distinguishing it from other macrolides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azithromycin B is synthesized through a series of chemical reactions starting from erythromycin. The synthesis involves the modification of the erythromycin structure to introduce a nitrogen atom into the lactone ring, forming the 15-membered azalide ring. The key steps in the synthesis include:
Oxidation: Erythromycin is oxidized to form a ketone intermediate.
Reduction: The ketone intermediate is reduced to form a hydroxyl group.
Cyclization: The hydroxyl group undergoes cyclization to form the 15-membered ring structure.
Methylation: A methyl group is introduced to the nitrogen atom in the ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes using specific strains of bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The purified compound is further processed to achieve the desired crystalline form for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Azithromycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Azithromycin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively studied for its therapeutic effects on various bacterial infections and its potential use in treating chronic inflammatory diseases.
Industry: this compound is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Azithromycin B exerts its antibacterial effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit and ultimately stopping bacterial protein synthesis. The compound also has immunomodulatory and anti-inflammatory properties, which contribute to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound from which azithromycin B is derived.
Clarithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic macrolide antibiotic with a similar mechanism of action.
Uniqueness of this compound
This compound is unique due to its 15-membered ring structure, which includes a methyl-substituted nitrogen atom. This structural modification enhances its stability and bioavailability compared to other macrolides. Additionally, this compound has a longer half-life and better tissue penetration, making it more effective in treating a wide range of bacterial infections.
Properties
IUPAC Name |
(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32+,33+,34-,36+,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYIGHZCRVMHAK-VINPOOLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184807 | |
| Record name | Azithromycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307974-61-4 | |
| Record name | Azithromycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307974614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59DVP7BUWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the main impurities found in commercially available Azithromycin for injection, and how are they related to the manufacturing process?
A1: The primary impurities identified in domestic Azithromycin for injection include Azithromycin-N-oxides (EP-L), 3′-Decladinosyl Azithromycin (EP-J), Azithromycin A (EP-A), and Azithromycin B (EP-B) []. Interestingly, Azithromycin A and this compound are considered craft impurities, originating from residues left over from the synthesis reaction and the presence of Erythromycin B in the starting materials []. On the other hand, Azithromycin-N-oxides and 3′-Decladinosyl Azithromycin are degradation products formed through oxidation and acidation, with acidation being the dominant degradation pathway [].
Q2: How do the different salification processes used in the manufacturing of Azithromycin for injection impact the impurity profile of the final product?
A2: Research indicates a strong correlation between the specific salification process employed by different manufacturers and the types, quantities, and levels of impurities observed in their Azithromycin for injection products []. This highlights the importance of optimizing the salification process to minimize impurities and ensure product consistency.
Q3: Can you elaborate on the synthesis of Azithromycin-related substances and their role in quality control?
A3: Six Azithromycin-related substances, crucial for quality and impurity control, have been synthesized []. These include Erythromycin A 6,9-imino ether, Erythromycin A 9,11-imino ether, 3′-N-Demethyl Azithromycin, 3′-N-[[4-(Acetylamino) phenyl]sulphonyl]-3′-N-demethyl Azithromycin, 3-Decladinosylazithromycin, and 12-Dedeoxyazithromycin (this compound) []. These compounds were synthesized through chemical means or isolated using semi-preparative HPLC. Their structures were confirmed using MS, 1H NMR, and 13C NMR techniques []. Understanding the source and having control methods for these impurities is critical for enhancing the Azithromycin production process [].
Q4: How does the pharmacokinetic profile of this compound compare to other forms of Azithromycin?
A4: In a study using Beagle dogs, Azithromycin A/B/C were administered to investigate their pharmacokinetic parameters []. Notably, this compound exhibited a Tmax of (2.39±2.29) hours and a Cmax of (3582.53±949.30) μg·L-1, highlighting its absorption and distribution characteristics []. Additionally, this compound demonstrated a half-life (t1/2) of (53.49±20.18) hours, suggesting its elimination pattern within the body []. These findings provide insights into the pharmacokinetic behavior of this compound in a preclinical model.
Q5: Does the development of resistance to certain antibiotics in Burkholderia cepacia lead to cross-resistance with Azithromycin?
A5: Interestingly, when Burkholderia cepacia develops resistance to Chloramphenicol or Trimethoprim/Sulphamethoxazole, it does not exhibit cross-resistance to Azithromycin []. This suggests that the mechanisms of resistance developed against those specific antibiotics do not confer resistance to Azithromycin in this bacterial species [].
Q6: In a study comparing different antibiotic treatments for Community-Acquired Pneumonia, what was the cost-effectiveness of treatment regimens involving Azithromycin?
A6: The study evaluated four treatment groups for Community-Acquired Pneumonia []. Two of these groups received treatment regimens that included Azithromycin: Mezlocillin Sodium/Sulbactam Sodium + Azithromycin and Piperacillin Sodium/Sulbactam Sodium + Azithromycin. While all four treatment groups showed comparable efficacy, the cost-effectiveness analysis revealed variations []. The cost-effectiveness values for the Azithromycin-containing regimens were 28.93 and 40.12, respectively, indicating the economic considerations of using Azithromycin in combination therapies for Community-Acquired Pneumonia [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
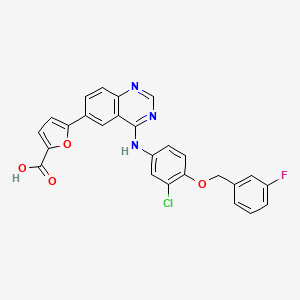
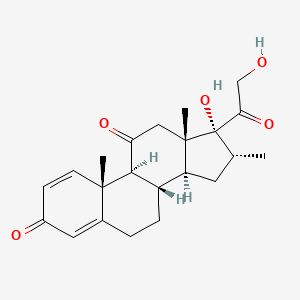
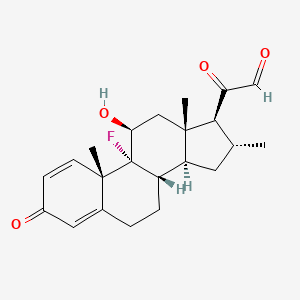
![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)
![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)
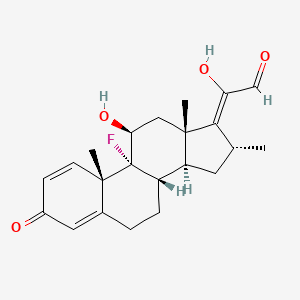
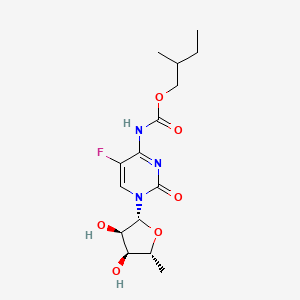
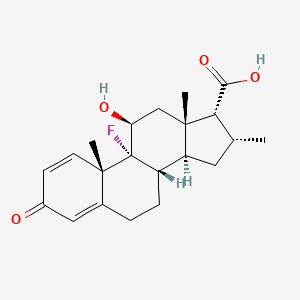
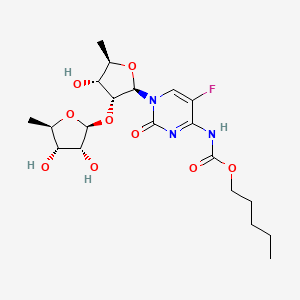
![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)
